molecular formula C12H9FN2O3 B1297369 3-(4-Fluorophenoxy)-5-nitroaniline CAS No. 208122-60-5

3-(4-Fluorophenoxy)-5-nitroaniline

Cat. No.: B1297369
CAS No.: 208122-60-5
M. Wt: 248.21 g/mol
InChI Key: QOIWYTAGLVJORJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-5-nitroaniline is a nitroaniline derivative characterized by a fluorophenoxy substituent at the 3-position and a nitro group at the 5-position of the aniline ring. Wt.: 282.66, CAS 861440-00-8) and 3-(3-chloro-4-fluorophenoxy)-5-nitroaniline (Mol. Wt.: 280.07, CAS 1354705-38-6) suggest a molecular formula of C₁₂H₈FN₂O₃ for the target compound, with an estimated molecular weight of ~265–285 g/mol .

The presence of the electron-withdrawing nitro group and the fluorine atom on the phenoxy ring influences its reactivity and physicochemical properties. Nitroaniline derivatives are typically crystalline solids with moderate solubility in polar organic solvents like ethanol or ethyl acetate, as inferred from synthesis protocols in .

Properties

IUPAC Name

3-(4-fluorophenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIWYTAGLVJORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296723
Record name 3-(4-Fluorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208122-60-5
Record name 3-(4-Fluorophenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208122-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-5-nitroaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 3-nitroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for 3-(4-Fluorophenoxy)-5-nitroaniline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 3-(4-Fluorophenoxy)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenoxy)-5-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-5-nitroaniline depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The fluorophenoxy group enhances its binding affinity to the target, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-(4-Fluorophenoxy)-5-nitroaniline 4-Fluoro-phenoxy, 5-nitro C₁₂H₈FN₂O₃ ~265–285 (estimated) Not explicitly listed Intermediate in pharmaceuticals/agrochemicals
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline 4-Chloro-2-methylphenoxy, 5-nitro C₁₃H₁₁ClN₂O₃ 282.66 861440-00-8 Higher lipophilicity due to Cl and CH₃ groups
3-(2,4-Dichlorophenoxy)-5-nitroaniline 2,4-Dichloro-phenoxy, 5-nitro C₁₂H₈Cl₂N₂O₃ 299.12 208122-62-7 Enhanced halogen bonding for material science
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline 3-CF₃-phenoxy, 5-nitro C₁₃H₁₀F₃N₂O₃ 298.22 832741-23-8 Strong electron-withdrawing CF₃ group for catalysis
3-(2-Methylphenoxy)-5-nitroaniline 2-Methyl-phenoxy, 5-nitro C₁₃H₁₂N₂O₃ 244.25 832740-86-0 Lower molecular weight, improved solubility

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 5-position stabilizes the aromatic ring via resonance, making the compound less reactive toward electrophilic substitution but more prone to nucleophilic attacks. Fluorine in the phenoxy ring further enhances this effect, as seen in 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), where fluorine increases acidity and thermal stability .
  • Halogen vs. Alkyl Substituents: Chlorine and methyl groups (e.g., in 3-(4-chloro-2-methylphenoxy)-5-nitroaniline) increase molecular weight and lipophilicity, which may enhance membrane permeability in drug design .

Spectroscopic and Reactivity Differences

  • Spectroscopy: Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal distinct NMR shifts and IR stretching frequencies due to substituent positioning. For example, the nitro group at the 5-position in 3-(4-Fluorophenoxy)-5-nitroaniline likely causes deshielding of adjacent protons, as observed in similar compounds .
  • Reactivity: The fluorophenoxy group may undergo nucleophilic aromatic substitution (SNAr) under basic conditions, whereas chlorinated analogs (e.g., 3-(2,4-dichlorophenoxy)-5-nitroaniline) show slower reaction rates due to steric hindrance .

Biological Activity

3-(4-Fluorophenoxy)-5-nitroaniline, with the CAS number 208122-60-5, is a compound that has garnered attention in various fields of biological research due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Fluorophenoxy)-5-nitroaniline can be described as follows:

  • Molecular Formula : C12H10FNO3
  • Molecular Weight : 235.22 g/mol
  • Functional Groups : Nitro group (-NO2), Fluorophenyl group (-C6H4F), and Aniline group (-NH2).

Research indicates that 3-(4-Fluorophenoxy)-5-nitroaniline exhibits significant biological activities through various mechanisms:

Table 1: Summary of Biological Activities

Activity TypeModel Organism/TargetObserved EffectReference
AntiplasmodialPlasmodium falciparumSignificant inhibition
AntimicrobialVarious bacterial strainsBroad-spectrum activity
AntitubercularMycobacterium tuberculosisModerate to potent activity

Case Study: Antiplasmodial Evaluation

In a study assessing the antiplasmodial activity of various derivatives, 3-(4-Fluorophenoxy)-5-nitroaniline was included as a lead compound due to its structural similarities to other active compounds. The evaluation involved in vitro assays measuring the compound's ability to inhibit P. falciparum growth. Results indicated that it possesses notable antiplasmodial properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted on various nitroaniline derivatives, including 3-(4-Fluorophenoxy)-5-nitroaniline. This analysis highlighted that modifications on the fluorophenyl and nitro groups significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against bacterial strains, suggesting that further functionalization could yield even more effective derivatives .

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